4-Isopropyl-2-cyclohexenone

Description

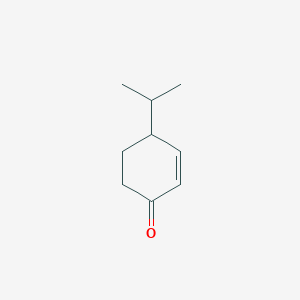

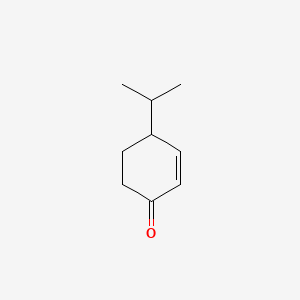

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANMVENRNJYEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862055 | |

| Record name | 2-Cyclohexen-1-one, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; woody minty herbaceous | |

| Record name | 4-Isopropyl-2-cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 4-Isopropyl-2-cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.950 | |

| Record name | 4-Isopropyl-2-cyclohexenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

500-02-7, 2158-61-4 | |

| Record name | (±)-Cryptone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crypton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U8E4W4GBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Cryptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropyl-2-cyclohexenone: Synthesis and Reactions

Abstract

4-Isopropyl-2-cyclohexenone, also known as cryptone, is a valuable chiral building block and a key intermediate in the synthesis of a multitude of complex organic molecules, including natural products and pharmaceuticals.[1] Its α,β-unsaturated ketone moiety provides a rich platform for a variety of chemical transformations. This technical guide offers an in-depth exploration of the principal synthetic routes to this compound and a detailed analysis of its characteristic reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data in a clear, accessible format for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of a Cyclic Enone

This compound is a naturally occurring monoterpene found in the essential oils of various plants, including Eucalyptus species.[2] Its structure is characterized by a six-membered ring containing a ketone and a carbon-carbon double bond in conjugation—the α,β-unsaturated ketone functional group. This arrangement is the cornerstone of its reactivity, creating two primary electrophilic centers: the carbonyl carbon and the β-carbon of the alkene.[3] This dual reactivity allows for a diverse range of chemical modifications, making it an exceptionally versatile tool for synthetic chemists. The cyclic nature of the enone imposes conformational constraints that can significantly influence the stereochemical outcome of reactions, a critical factor in the synthesis of complex, three-dimensional molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[3] |

| Odor | Spicy, woody, minty, herbaceous[3][5] |

| Boiling Point | ~98-100 °C at 10 Torr[2] |

| Density | 0.930-0.950 g/cm³[3][4] |

| Refractive Index | 1.481-1.490[3][4] |

| Solubility | Insoluble in water; soluble in ethanol and oils[3][4] |

Synthesis of this compound

The construction of the this compound scaffold can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

The Robinson Annulation: A Cornerstone of Ring Formation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful and widely used method for the formation of six-membered rings.[6] This reaction sequentially combines a Michael addition with an intramolecular aldol condensation to construct an α,β-unsaturated ketone within a new ring.[6][7][8] For the synthesis of a substituted cyclohexenone, this process is a convergent and efficient strategy.

Mechanistic Causality: The reaction is typically base-catalyzed. The base first deprotonates an active methylene compound (the Michael donor) to form a nucleophilic enolate. This enolate then undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then poised for an intramolecular aldol condensation, where a second enolate is formed and attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration yields the thermodynamically stable cyclohexenone product.[8][9]

Caption: The Robinson Annulation Workflow.

Experimental Protocol: Microwave-Assisted Robinson Annulation

This protocol leverages microwave irradiation to significantly reduce reaction times and often improve yields, aligning with green chemistry principles.[10]

-

Reactant Preparation: In a mortar, thoroughly grind 1,3-diaryl-2-propen-1-one (0.01 mol), ethyl acetoacetate (0.02 mol), and potassium carbonate (0.04 mol) to ensure uniform mixing.[10]

-

Microwave Irradiation: Transfer the resulting paste to a 50 mL beaker and place it inside a household microwave oven. Irradiate at a low power setting (e.g., 160W) for 2-5 minutes.[10] Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to prevent product decomposition from over-exposure.

-

Workup: After the reaction is complete, pour the mixture into cold water.

-

Isolation and Purification: Filter the solid product, dry it, and recrystallize from an ethanol-dioxane mixture to yield the pure cyclohexenone derivative.[10]

Oxidation of 4-Isopropylcyclohexanol

A more direct route involves the oxidation of the corresponding saturated or unsaturated alcohol. The oxidation of 4-isopropylcyclohexanol to this compound is a common transformation.

Causality of Reagent Choice: The choice of oxidizing agent is critical. Strong oxidants like chromic acid or potassium permanganate can be effective but may lead to over-oxidation or side reactions.[3] Milder, more selective reagents are often preferred in modern synthesis. For instance, palladium on carbon can be used for catalytic dehydrogenation, offering a cleaner conversion.[3]

Acid-Catalyzed Dehydration of 4-Isopropylcyclohexanol

This method involves the elimination of water from an alcohol to form an alkene.

Mechanistic Pathway:

-

Protonation: An acid catalyst (e.g., phosphoric acid) protonates the hydroxyl group of 4-isopropylcyclohexanol, converting it into a good leaving group (water).[3]

-

Carbocation Formation: The loss of a water molecule generates a carbocation intermediate.[3]

-

Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming the double bond of the cyclohexene ring.[3]

To achieve the final enone, this dehydration is often coupled with an oxidation step or starts from a diol precursor.

Key Reactions of this compound

The conjugated system in this compound dictates its reactivity, primarily as an electrophile in addition reactions.

The Duality of Reactivity: 1,2-Addition vs. 1,4-Conjugate Addition

Nucleophiles can attack the enone system at two distinct positions:

-

1,2-Addition: Direct attack at the electrophilic carbonyl carbon. This pathway is often faster and favored by "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents).[11]

-

1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon of the double bond. This pathway is thermodynamically controlled and favored by "soft" nucleophiles (e.g., organocuprates, enolates, thiols, amines).[11][12][13]

The choice between these two pathways is a crucial element of synthetic design and can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Michael Addition Reactions

The Michael addition is a cornerstone reaction of α,β-unsaturated carbonyls and is widely used to form new carbon-carbon and carbon-heteroatom bonds at the β-position.[13][14]

General Mechanism: A nucleophile (the Michael donor) adds to the β-carbon of the enone (the Michael acceptor), generating a resonance-stabilized enolate intermediate. This enolate is then protonated (typically by the solvent or during workup) to give the final 1,4-adduct.[13][14]

Caption: Generalized Mechanism of Michael Addition.

Experimental Protocol: Thiol Addition to a Cyclohexenone Scaffold

This protocol describes the addition of a thiol to a cyclohexenone using a mild organic base catalyst.[14]

-

Setup: Dissolve the cyclohexenone (1.0 mmol) and the desired thiol (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol) to the solution at room temperature.

-

Reaction: Stir the mixture for 2-4 hours, monitoring the reaction's progress by TLC.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with brine (2 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure thioether adduct.[14]

Reduction Reactions

The selective reduction of either the carbonyl group or the carbon-carbon double bond is a common and synthetically useful transformation.

Selective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) or the use of the Meerwein-Ponndorf-Verley (MPV) reduction (using aluminum isopropoxide in isopropanol) can selectively reduce the ketone to an allylic alcohol, leaving the double bond intact.[15][16] Selective Alkene Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) under controlled conditions can sometimes selectively reduce the double bond. However, often both functionalities are reduced. Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions will typically reduce both the ketone and the alkene, yielding 4-isopropylcyclohexanol.

| Reducing Agent | Primary Product |

| NaBH₄, CeCl₃ (Luche Reduction) | 4-Isopropyl-2-cyclohexenol |

| Al(O-i-Pr)₃, i-PrOH (MPV) | 4-Isopropyl-2-cyclohexenol[15] |

| H₂, Pd/C | 4-Isopropylcyclohexanone or 4-Isopropylcyclohexanol |

| LiAlH₄ | 4-Isopropylcyclohexanol |

Cycloaddition Reactions

The double bond of this compound can participate in cycloaddition reactions, providing a route to bicyclic systems. Photochemical [2+2] cycloadditions with other alkenes are particularly noteworthy, as they allow for the construction of strained four-membered rings.[17] The mechanism of these reactions is often stepwise, proceeding through diradical intermediates.[18] The regioselectivity and stereoselectivity of these cycloadditions are key considerations in their application.[18]

Spectroscopic and Analytical Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

| Data Type | Key Features |

| ¹³C NMR | Signals for carbonyl carbon (~200 ppm), vinylic carbons (~130-160 ppm), and aliphatic carbons. |

| ¹H NMR | Signals for vinylic protons, the proton alpha to the isopropyl group, and the isopropyl methyl protons (doublet). |

| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹), C=C stretch (~1620 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion peak (m/z 138), characteristic fragmentation pattern.[4] |

Applications in Synthesis

The diverse reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules. Its adducts, particularly from Michael additions, serve as key intermediates in the development of potential drug candidates.[14] The α,β-unsaturated ketone moiety itself can act as a "warhead" for covalent inhibitors, which form irreversible bonds with target proteins.[14] Furthermore, the cyclohexenone core is a common motif in numerous natural products, and synthetic strategies often rely on the reactions described herein to construct these intricate architectures.[1][6]

References

-

This compound | C9H14O | CID 92780 - PubChem. [Link]

-

Robinson Annulation | NROChemistry. [Link]

-

Robinson annulation - Wikipedia. [Link]

-

This compound, 500-02-7 - The Good Scents Company. [Link]

-

This compound - FlavScents. [Link]

-

The Robinson Annulation - Master Organic Chemistry. [Link]

-

This compound (C9H14O) - PubChemLite. [Link]

-

Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions - Scholars Research Library. [Link]

-

Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex - Semantic Scholar. [Link]

-

Michael Addition - Organic Chemistry Portal. [Link]

-

Synthesis of (1 S,4 R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers - ResearchGate. [Link]

-

Michael addition reaction - Wikipedia. [Link]

-

1.2: Cycloaddition Reactions - Chemistry LibreTexts. [Link]

-

Reduction of cyclohex2enone with aluminium isopropoxide class 12 chemistry CBSE - Vedantu. [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

-

Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism) - YouTube. [Link]

-

Reaction of α-ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition? [Link]

-

(PDF) Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate - ResearchGate. [Link]

-

Reduction of C=O and C=C bonds of 2‐cyclohexanone (CH) with isopropanol... - ResearchGate. [Link]

-

and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis - RSC Publishing. [Link]

-

4-isopropyl-2-methylcyclohexene - NIST WebBook. [Link]

-

Reduction of cyclohex-2-enone with aluminium isopropoxide in excess... - YouTube. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4-isopropylcyclohex-2-en-1-one CAS#: 500-02-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H14O | CID 92780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [flavscents.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. Robinson Annulation | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Michael Addition [organic-chemistry.org]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Reduction of cyclohex2enone with aluminium isopropoxide class 12 chemistry CBSE [vedantu.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

4-Isopropyl-2-cyclohexenone: A Comprehensive Technical Guide

An In-depth Examination of its Physicochemical Properties, Synthesis, and Reactivity for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropyl-2-cyclohexenone, also known as cryptone, is a naturally occurring monoterpene and a versatile synthetic intermediate.[1] Its unique structural motif, an α,β-unsaturated ketone within a cyclohexene ring, imparts a rich and varied reactivity profile, making it a valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and characteristic reactions of this compound, with a particular focus on its applications in the construction of complex molecular architectures relevant to drug discovery and development.

Introduction: The Significance of a Versatile Ketone

This compound is a member of the cyclohexenone class of organic compounds.[1] Found in various natural sources such as Heracleum dissectum and Zingiber mioga, it contributes to the characteristic spicy, woody, and minty aroma of these plants.[1][2] Beyond its sensory properties, the true value of this molecule lies in its chemical reactivity. The presence of an α,β-unsaturated ketone functional group creates two key electrophilic sites: the carbonyl carbon and the β-carbon of the alkene.[2] This dual reactivity allows for a wide array of chemical transformations, establishing it as a foundational tool for synthetic chemists.[2]

The cyclic nature of this compound imposes conformational constraints that can significantly influence the stereochemical outcome of its reactions, a critical consideration in the synthesis of chiral molecules and complex natural products.[2] Its ability to undergo conjugate additions (Michael additions), carbonyl group modifications, and double bond functionalization makes it an ideal scaffold for introducing molecular diversity and building complex frameworks.[2] This versatility has positioned this compound as a key precursor in the synthesis of more intricate cyclohexenone and cyclohexanone derivatives, including bicyclic compounds.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is paramount for its effective use in a research and development setting. This section details the key physicochemical parameters and provides an analysis of the spectroscopic data for this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid with a distinct spicy and woody odor.[2] It is largely insoluble in water but soluble in organic solvents like ethanol and oils.[1][2]

| Property | Value | Reference |

| Molecular Formula | C9H14O | [1][2] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Spicy, woody, minty, herbaceous | [2][4] |

| Boiling Point | ~230–234 °C (estimated) | [2] |

| 98-100 °C at 10 Torr | [4] | |

| Density | 0.930-0.950 g/cm³ | [1][2][3] |

| Refractive Index | 1.481-1.490 | [1][2][3] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [1][2][4] |

| Flash Point | 87.22 °C (189.00 °F) TCC | [3] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

2.2.1. ¹H and ¹³C NMR Spectroscopy

Proton and carbon NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons of the double bond, the proton at the chiral center bearing the isopropyl group, the methylene protons of the ring, and the methyl protons of the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the two olefinic carbons, the chiral carbon attached to the isopropyl group, the remaining ring carbons, and the carbons of the isopropyl group.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone. A weaker C=C stretching absorption for the alkene will also be present.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (138).[1][5] Common fragmentation patterns for cyclic ketones and compounds with isopropyl groups would also be expected.[1][6]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. A common and effective approach involves an aldol condensation followed by a sigmatropic rearrangement.[2] This modular strategy allows for the synthesis of a variety of substituted cyclohexenones.[2]

General Synthetic Approach

A powerful method for synthesizing cyclohexenone derivatives involves an initial aldol condensation of a ketone, such as an isopropyl ketone, with an α,β-unsaturated carbonyl compound.[2] This reaction forms a γ,δ-unsaturated diketone intermediate which can then undergo a sigmatropic rearrangement to yield the desired cyclohexenone.[2]

Experimental Protocol: Synthesis via Aldol Condensation and Rearrangement

The following is a representative, step-by-step methodology for the synthesis of a cyclohexenone derivative, illustrating the key principles.

Step 1: Aldol Condensation

-

To a solution of an appropriate isopropyl ketone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).

-

Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction with a dilute acid and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude γ,δ-unsaturated diketone.

Step 2: Sigmatropic Rearrangement

-

Dissolve the crude diketone in a high-boiling solvent.

-

Heat the solution to the required temperature to induce the sigmatropic rearrangement. The optimal temperature is typically between 160–180°C.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and purify the product.

Purification

Purification of the crude this compound is typically achieved by flash column chromatography on silica gel.[7] A common eluent system is a mixture of hexane and ether.[7]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its α,β-unsaturated ketone functionality, which provides two electrophilic centers for nucleophilic attack.

Conjugate Addition (Michael Addition)

The β-carbon of the enone system is electrophilic and susceptible to attack by a wide range of nucleophiles in a reaction known as a Michael addition or conjugate addition.[2] This is a powerful C-C and C-heteroatom bond-forming reaction.

Carbonyl Group Reactions

The carbonyl group undergoes typical ketone reactions. For instance, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. It can also be attacked by organometallic reagents such as Grignard reagents or organolithium compounds to form tertiary alcohols.[8]

Double Bond Reactions

The double bond can also be functionalized through various addition reactions, although the presence of the electron-withdrawing carbonyl group deactivates it towards electrophilic attack compared to a simple alkene.

Key Reaction Pathways

Caption: Key reaction pathways of this compound.

Applications in Drug Development

Optically active γ-substituted cycloalkenones are crucial precursors in the synthesis of natural products and pharmaceutically active molecules.[9] The structural motif of this compound is a valuable starting point for the construction of more complex molecular scaffolds. The ability to introduce substituents at various positions on the cyclohexenone ring through a sequence of controlled reactions makes it a versatile platform for building molecular complexity.[2]

The introduction of small, conformationally restricted rings like the one present in this molecule can be advantageous in drug design. For instance, the cyclopropane ring, another small carbocycle, is widely used in small-molecule drugs to enhance potency, improve metabolic stability, and increase oral bioavailability.[10] While not a cyclopropane, the principles of using rigid scaffolds to control conformation and present substituents in a defined spatial orientation are applicable.

Safety and Handling

This compound is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[12][13] Protective gloves, clothing, and eye/face protection should be worn. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[13] Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Conclusion

This compound is a molecule of significant interest in organic synthesis. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic characteristics, and reaction mechanisms is essential for leveraging its full potential in research, particularly in the field of drug discovery and development where the creation of novel and diverse molecular entities is paramount.

References

-

This compound | C9H14O | CID 92780 - PubChem. (n.d.). Retrieved from [Link]

-

4-Isopropyl-2-cyclohexen-1-one, (R)-(-)- | C9H14O | CID 642520 - PubChem. (n.d.). Retrieved from [Link]

-

This compound, 500-02-7 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]

-

This compound - Chemical Compound - PlantaeDB. (n.d.). Retrieved from [Link]

-

4-Isopropylcyclohexanone - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex - Semantic Scholar. (2022, August 26). Retrieved from [Link]

-

4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers - ResearchGate. (2025, August 7). Retrieved from [Link]

-

2-Cyclohexen-1-one, 4-(1-methylethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - YouTube. (2021, January 5). Retrieved from [Link]

Sources

- 1. This compound | C9H14O | CID 92780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 500-02-7 [thegoodscentscompany.com]

- 4. 4-isopropylcyclohex-2-en-1-one CAS#: 500-02-7 [m.chemicalbook.com]

- 5. 2-Cyclohexen-1-one, 4-(1-methylethyl)- [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. buyat.ppg.com [buyat.ppg.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Isopropyl-2-cyclohexenone

This guide provides a comprehensive analysis of the spectroscopic data for 4-isopropyl-2-cyclohexenone (also known as cryptone), a naturally occurring monoterpene ketone.[1][2] The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the structural characterization of this molecule. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also a detailed interpretation and the underlying principles of the experimental methodologies.

Molecular Structure and Spectroscopic Overview

This compound possesses a core α,β-unsaturated ketone moiety within a six-membered ring, substituted with an isopropyl group at the 4-position. This specific arrangement of functional groups gives rise to a unique and predictable spectroscopic fingerprint, which is invaluable for its identification and characterization.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl, allylic, and aliphatic protons. The chemical shifts and coupling constants are highly informative of the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | H-3 |

| ~6.0 | d | 1H | H-2 |

| ~2.4 | m | 1H | H-4 |

| ~2.3 | m | 2H | H-6 |

| ~2.0 | m | 1H | H-7 |

| ~1.9 | m | 2H | H-5 |

| ~0.9 | d | 6H | H-8, H-9 |

Data sourced from publicly available datasets and may vary slightly based on experimental conditions.

Interpretation:

-

Vinyl Protons (H-2 and H-3): The downfield signals around 6.8 and 6.0 ppm are characteristic of the vinyl protons of an α,β-unsaturated ketone. The electron-withdrawing effect of the carbonyl group deshields these protons, shifting them to a lower field. Their coupling to each other results in a doublet for each signal.

-

Allylic and Aliphatic Protons (H-4, H-5, H-6): The protons on the cyclohexenone ring appear in the range of 1.9-2.4 ppm. The H-4 proton, being adjacent to both the double bond and the isopropyl group, will exhibit complex multiplicity due to coupling with H-3, H-5, and H-7.

-

Isopropyl Group Protons (H-7, H-8, H-9): The methine proton (H-7) of the isopropyl group is expected to be a multiplet around 2.0 ppm, coupled to the six methyl protons (H-8 and H-9) and the H-4 proton. The two methyl groups of the isopropyl moiety are diastereotopic due to the chirality at C-4, and thus may exhibit slightly different chemical shifts, appearing as a doublet of doublets or a more complex multiplet. However, they often appear as a simple doublet around 0.9 ppm due to the small difference in their chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C-1 (C=O) |

| ~158 | C-3 |

| ~128 | C-2 |

| ~45 | C-4 |

| ~35 | C-6 |

| ~33 | C-7 |

| ~30 | C-5 |

| ~20 | C-8, C-9 |

Data sourced from publicly available datasets and may vary slightly based on experimental conditions.[1]

Interpretation:

-

Carbonyl Carbon (C-1): The signal at approximately 200 ppm is characteristic of a ketone carbonyl carbon.

-

Vinyl Carbons (C-2 and C-3): The carbons of the double bond appear in the vinylic region, with C-3 being more downfield (~158 ppm) than C-2 (~128 ppm) due to the β-position relative to the carbonyl group.

-

Aliphatic Carbons (C-4, C-5, C-6, C-7, C-8, C-9): The remaining aliphatic carbons resonate in the upfield region of the spectrum, with their specific chemical shifts determined by their local electronic environment.

Experimental Protocol for NMR Spectroscopy

Figure 2: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (sp³) |

| ~3100-3000 | Medium | C-H stretching (sp²) |

| ~1680 | Strong | C=O stretching (conjugated ketone) |

| ~1620 | Medium | C=C stretching (conjugated alkene) |

Data is based on typical values for α,β-unsaturated ketones and may vary.

Interpretation:

-

C-H Stretching: The strong absorptions below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the isopropyl and cyclohexenone ring. The medium intensity bands above 3000 cm⁻¹ are characteristic of the sp² hybridized C-H bonds of the alkene.

-

Carbonyl (C=O) Stretching: A strong absorption band around 1680 cm⁻¹ is a clear indication of a carbonyl group. The conjugation with the C=C double bond lowers the stretching frequency from that of a typical saturated ketone (which appears around 1715 cm⁻¹).

-

Carbon-Carbon Double Bond (C=C) Stretching: The absorption around 1620 cm⁻¹ corresponds to the stretching vibration of the C=C double bond.

Experimental Protocol for FT-IR Spectroscopy

Figure 3: A generalized workflow for acquiring an FT-IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Table 4: Key Mass Spectral Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | ~40 | [M]⁺ (Molecular Ion) |

| 96 | 100 | [M - C₃H₆]⁺ |

| 95 | ~60 | [M - C₃H₇]⁺ |

| 68 | ~30 | [C₄H₄O]⁺ |

| 43 | ~45 | [C₃H₇]⁺ |

Data sourced from PubChem (CID 92780) and may vary based on instrumentation.[1]

Interpretation and Fragmentation Pathways:

The mass spectrum of this compound is characterized by a discernible molecular ion peak at m/z 138, confirming its molecular weight. The fragmentation pattern is influenced by the presence of the cyclohexenone ring and the isopropyl substituent.

-

Loss of Propene (m/z 96): The base peak at m/z 96 is likely due to a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the isopropyl group to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.

-

Loss of Isopropyl Radical (m/z 95): The peak at m/z 95 can be attributed to the loss of the isopropyl radical (C₃H₇•) from the molecular ion.

-

Retro-Diels-Alder Fragmentation (m/z 68): The cyclohexenone ring can undergo a retro-Diels-Alder reaction, leading to the formation of a charged vinylketene radical cation ([C₄H₄O]⁺) at m/z 68 and a neutral ethene molecule.

-

Isopropyl Cation (m/z 43): The peak at m/z 43 corresponds to the stable isopropyl cation ([C₃H₇]⁺).

Figure 4: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS

Figure 5: A generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. Together, these techniques offer an unambiguous identification of the molecule, which is essential for quality control, reaction monitoring, and further research in various scientific disciplines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. This compound. [Link]

-

FlavScents. This compound. [Link]

-

PubChem. This compound | C9H14O | CID 92780. [Link]

-

The Good Scents Company. This compound, 500-02-7. [Link]

Sources

The Emerging Therapeutic Potential of 4-Isopropyl-2-cyclohexenone and Its Derivatives: A Technical Guide for Drug Discovery

Abstract

The cyclohexenone scaffold is a privileged motif in medicinal chemistry, underpinning the structure of numerous natural products with significant biological activities. Within this class, 4-Isopropyl-2-cyclohexenone, also known as cryptone, and its derivatives are emerging as a promising area of research for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound class, with a particular focus on their anticancer and antimicrobial potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols to empower further investigation into this versatile chemical scaffold.

Introduction: The Chemical and Biological Landscape of this compound

This compound is a monoterpene ketone characterized by a six-membered ring with an α,β-unsaturated carbonyl system and an isopropyl group at the 4-position[1][2][3][4][5]. This structural arrangement is crucial for its chemical reactivity and biological activity. The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack by biological macromolecules, a key feature often implicated in the mechanism of action of bioactive cyclohexenones.

While direct and extensive research on the biological activities of this compound is still maturing, the broader class of cyclohexenone derivatives has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties[6][7]. The strategic placement and nature of substituents on the cyclohexenone ring can significantly modulate this activity, making it a fertile ground for the design and synthesis of new drug candidates. This guide will delve into the known activities of related derivatives to extrapolate the potential of the this compound core.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is a critical aspect of exploring their therapeutic potential, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. A common and effective method for creating the cyclohexenone core is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.

A generalized synthetic approach to generate derivatives of this compound often starts from readily available precursors. For instance, chalcones, which are α,β-unsaturated ketones, can be reacted with active methylene compounds like ethyl acetoacetate in the presence of a base to yield substituted cyclohexenones[7]. This method offers a versatile platform for introducing a variety of substituents onto the cyclohexenone ring, enabling the systematic exploration of chemical space to optimize biological activity.

Anticancer Activity: Mechanisms and Evaluation

The anticancer potential of cyclohexenone derivatives is a significant area of investigation. While specific data for this compound is limited, studies on related compounds provide valuable insights into potential mechanisms of action and methodologies for evaluation.

Postulated Mechanisms of Anticancer Action

Based on research into related compounds, several mechanisms can be proposed for the anticancer activity of this compound derivatives:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. A study on 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13), a compound sharing the isopropyl-phenol moiety, demonstrated potent antiproliferative and apoptosis-inducing activity in cancer cells[8]. This compound was shown to increase DNA laddering, upregulate Annexin V positive cells, and activate caspases 3, 7, and 9. Furthermore, it modulated the expression of the Bcl-2 family protein Bax, a key regulator of the intrinsic apoptotic pathway.

-

Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. The aforementioned study on KTH-13 also revealed a reduction in the phosphorylation of AKT and its upstream regulator PI3K, suggesting that inhibition of this pathway is a key component of its anticancer effect[8]. This provides a strong rationale for investigating the impact of this compound derivatives on this crucial signaling cascade.

The following diagram illustrates the potential mechanism of anticancer action based on the findings for the related compound KTH-13.

Caption: Postulated anticancer mechanism of this compound derivatives.

Experimental Protocols for Evaluating Anticancer Activity

A systematic evaluation of the anticancer potential of novel compounds is essential. The following protocols provide a robust framework for in vitro assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231, A549) in a 96-well plate at a density of 1 × 10⁶ cells/mL and incubate for 18 hours to allow for cell attachment[8].

-

Compound Treatment: Add varying concentrations of the test compound (e.g., this compound derivative) to the wells and incubate for 24 or 48 hours[8].

-

MTT Addition: Three hours before the end of the incubation period, add 10 µL of MTT solution (10 mg/mL in phosphate-buffered saline) to each well[8].

-

Formazan Solubilization: After the incubation, carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

The following diagram outlines the workflow for evaluating the anticancer activity of a novel compound.

Caption: Experimental workflow for anticancer activity assessment.

Antimicrobial Activity: Scope and Evaluation

Cyclohexenone derivatives have been reported to possess significant antimicrobial properties against a range of pathogenic bacteria and fungi[7]. The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic residues in microbial proteins and enzymes, leading to inhibition of essential cellular processes.

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are likely multifactorial and may include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the cyclohexenone ring can facilitate its insertion into the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Essential Enzymes: The electrophilic nature of the enone system allows for covalent modification of key enzymes involved in microbial metabolism and survival.

-

Interference with Quorum Sensing: Some natural compounds can disrupt bacterial communication systems (quorum sensing), which are crucial for virulence and biofilm formation.

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 1.5 × 10⁸ CFU/mL[9].

-

Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum)[10].

-

Incubation: Incubate the plate at 37°C for 18-24 hours[9][10].

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11].

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Sources

- 1. This compound [drugfuture.com]

- 2. This compound | C9H14O | CID 92780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. plantaedb.com [plantaedb.com]

- 4. PubChemLite - this compound (C9H14O) [pubchemlite.lcsb.uni.lu]

- 5. This compound [flavscents.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 8. Antiproliferative and Apoptosis-Inducing Activities of 4-Isopropyl-2,6-bis(1-phenylethyl)phenol Isolated from Butanol Fraction of Cordyceps bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. protocols.io [protocols.io]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Pivot: 4-Isopropyl-2-cyclohexenone as a Cornerstone in Modern Terpene Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

4-Isopropyl-2-cyclohexenone, a seemingly unassuming cyclic ketone, has emerged as a strategic and versatile precursor in the intricate art of terpene synthesis. Its inherent structural features—an α,β-unsaturated ketone system, a chiral center, and a modifiable isopropyl group—provide a powerful toolkit for the stereocontrolled construction of complex terpene and terpenoid frameworks. This guide delves into the core synthetic strategies for accessing this pivotal building block and explores its application in the total synthesis of bioactive terpenes, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Unseen Potential of a Cyclic Ketone

Terpenes, a vast and structurally diverse class of natural products, form the bedrock of numerous pharmaceuticals, agrochemicals, and fragrances.[1] Their synthesis, however, often presents formidable challenges due to their dense stereochemical landscapes and complex carbocyclic skeletons. The pursuit of efficient and elegant synthetic routes has led chemists to identify key building blocks—chiral synthons that can be elaborated into a multitude of complex targets. This compound, also known as cryptone, has solidified its position as one such cornerstone precursor, particularly in the realm of p-menthane monoterpenes and certain sesquiterpenes.

This guide will illuminate the synthetic pathways to this compound and, more critically, dissect its strategic application in the assembly of intricate terpene architectures. We will move beyond theoretical discussions to provide actionable protocols and mechanistic rationale, equipping the reader with the knowledge to leverage this powerful precursor in their own research.

Synthesis of the Precursor: Accessing this compound

The efficient synthesis of this compound is the gateway to its utility. Several methods have been developed, with the Robinson annulation being a classic and highly effective approach. More contemporary methods offer alternative strategies, including stereoselective routes to access enantiomerically pure forms.

The Robinson Annulation: A Classic Convergent Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2][3][4][5] In the context of this compound, this typically involves the reaction of an enolate derived from a ketone with methyl vinyl ketone.

Diagram: Robinson Annulation for this compound

Caption: Robinson annulation pathway to this compound.

Experimental Protocol: Synthesis of this compound via Robinson Annulation

This protocol is a generalized procedure based on established Robinson annulation principles.

-

Materials: Isopropyl methyl ketone, methyl vinyl ketone, sodium ethoxide, ethanol, diethyl ether, saturated aqueous ammonium chloride solution.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol at 0 °C, add isopropyl methyl ketone dropwise under an inert atmosphere.

-

After stirring for 30 minutes, add methyl vinyl ketone dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Heat the mixture to reflux for 2-4 hours to drive the aldol condensation and dehydration.

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

-

Causality Behind Experimental Choices:

-

The use of a strong base like sodium ethoxide is crucial for the deprotonation of isopropyl methyl ketone to form the nucleophilic enolate.

-

The initial low temperature for the Michael addition helps to control the reaction rate and minimize side reactions, such as the polymerization of methyl vinyl ketone.

-

The subsequent heating to reflux provides the necessary energy for the intramolecular aldol condensation and the final dehydration step to form the α,β-unsaturated ketone.

Stereoselective Synthesis of Cryptone Enantiomers

For applications in the synthesis of chiral terpenes, access to enantiomerically pure (+)- or (-)-cryptone is essential. One effective strategy involves starting from a chiral precursor, such as (+)-nopinone.

Diagram: Stereoselective Synthesis of (R)-(-)-Cryptone

Caption: Enantioselective synthesis of (R)-(-)-cryptone from (+)-nopinone.

This approach leverages the inherent chirality of a readily available natural product to install the desired stereochemistry in the target molecule.

This compound in Action: A Precursor to Bioactive Terpenes

The true value of this compound lies in its role as a versatile scaffold for the construction of more complex terpenes. Its functional handles—the ketone, the double bond, and the isopropyl group—can be manipulated with a high degree of chemo- and stereoselectivity.

Gateway to p-Menthane Monoterpenes

The p-menthane skeleton is a common motif in a wide array of monoterpenes, many of which possess significant biological activity.[6][7] this compound is an ideal starting point for the synthesis of these compounds.

Diagram: Elaboration of this compound to p-Menthane Derivatives

Caption: Key functionalization reactions of this compound.

Exemplary Application: Synthesis of a Bioactive p-Menthane Diol

Experimental Workflow: Hypothetical Synthesis of a p-Menthane Diol

-

Stereoselective Reduction of the Ketone:

-

Rationale: To introduce a new stereocenter at the C1 position, a stereoselective reduction of the carbonyl group is performed. The choice of reducing agent can influence the diastereoselectivity of the resulting allylic alcohol.

-

Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) and cool to -78 °C. Add a solution of sodium borohydride (NaBH4) or, for higher selectivity, use a Luche reduction (NaBH4, CeCl3·7H2O). Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

-

Epoxidation of the Alkene:

-

Rationale: The double bond can be epoxidized to introduce two new stereocenters. The stereochemistry of the epoxidation can often be directed by the existing hydroxyl group.

-

Protocol: Dissolve the allylic alcohol in a chlorinated solvent like dichloromethane. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C. The reaction is typically stirred at this temperature until the starting material is consumed. The reaction is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and washed with a base (e.g., sodium bicarbonate solution) to remove the acid byproduct.

-

-

Ring Opening of the Epoxide:

-

Rationale: The epoxide can be opened with a variety of nucleophiles to install further functionality. For the synthesis of a diol, a simple acid- or base-catalyzed hydrolysis can be employed.

-

Protocol: Dissolve the epoxide in a mixture of an organic solvent (e.g., THF) and water. Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid) and stir at room temperature. The progress of the reaction can be monitored by TLC. After completion, neutralize the acid and extract the diol product.

-

This sequence illustrates how the functional handles of this compound can be manipulated in a controlled manner to build up the complexity required for many p-menthane monoterpenes.

A Building Block for Sesquiterpene Synthesis

The utility of this compound extends beyond monoterpenes. Its six-membered ring can serve as a foundational element in the construction of more complex sesquiterpene skeletons. While direct, multi-step total syntheses of named bioactive sesquiterpenes starting from this compound are not prominently featured in the initial search results, its potential is evident. For instance, the cyclohexenone ring could be a key component in a Diels-Alder reaction or a series of annulation and rearrangement reactions to build polycyclic systems.

Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C9H14O | |

| Molecular Weight | 138.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Spicy, woody, minty, herbaceous | |

| Boiling Point | 98-100 °C at 10 Torr | |

| Density | 0.9472-0.9483 g/cm³ at 15 °C | |

| Solubility | Insoluble in water; soluble in oils and ethanol |

Conclusion and Future Outlook

This compound has proven itself to be more than just a simple cyclic ketone; it is a strategic precursor that offers a potent combination of functionality and stereochemical potential. Its accessibility through robust methods like the Robinson annulation and the availability of stereoselective synthetic routes make it an attractive starting point for the synthesis of a wide range of terpenes. While its application in the synthesis of p-menthane monoterpenes is well-established, its potential in the construction of more complex sesquiterpenoid and diterpenoid frameworks remains an exciting area for future exploration. As the demand for novel bioactive molecules continues to grow, the strategic deployment of versatile precursors like this compound will undoubtedly play a pivotal role in advancing the frontiers of natural product synthesis and drug discovery.

References

-

NROChemistry. Robinson Annulation. [Link]

-

L.S.College, Muzaffarpur. Robinson annulation. (2020-09-20). [Link]

-

Scholars Research Library. Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. [Link]

-

Master Organic Chemistry. The Robinson Annulation. (2018-12-10). [Link]

-

PubMed Central. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. [Link]

-

RSC Publishing. Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. (2018-10-27). [Link]

-

PubMed Central. Synthesis of Natural Products by C–H Functionalization of Heterocycles. [Link]

-

RSC Publishing. Synthesis and Functionalization of Natural Products with Light‐Driven Reactions. (2024-09-02). [Link]

-

PubMed Central. Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. [Link]

-

PubMed. The first stereoselective total synthesis of (Z)-cryptomoscatone D2, a natural G₂ checkpoint inhibitor. (2012-04-01). [Link]

-

ResearchGate. (PDF) Innovation in protecting-group-free natural product synthesis. [Link]

-

The University of Texas at Austin. Natural Product Bio-synthesis. [Link]

-

Organic Syntheses Procedure. 4,4-dimethyl-2-cyclohexen-1-one. [Link]

-

PubMed. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene. [Link]

-

ResearchGate. Structural diversity and biosynthesis of plant derived p-menthane monoterpenes | Request PDF. [Link]

-

ResearchGate. First stereoselective total synthesis of cryptomoscatone E1 and synthesis of (+)-goniothalamin via an asymmetric acetate aldol reaction. (2025-08-06). [Link]

-

ResearchGate. Benign synthesis of terpene‑based 1,4‑p‑menthane diamine. (2024-04-01). [Link]

-

ResearchGate. Stereoselective total synthesis of oplopandiol, oploxyne A, and oploxyne B. (2025-08-06). [Link]

-

ResearchGate. A concise and stereoselective synthesis of the cathasterone's side chain. (2025-08-07). [Link]

Sources

- 1. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Robinson Annulation | NROChemistry [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

IUPAC name and synonyms for 4-Isopropyl-2-cyclohexenone

An In-depth Technical Guide to 4-Isopropyl-2-cyclohexenone for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's reactivity, synthesis, and application, grounded in mechanistic principles and practical laboratory insights.

Core Chemical Identity: Nomenclature and Synonyms

The compound is systematically named 4-propan-2-ylcyclohex-2-en-1-one according to IUPAC nomenclature.[1][2][3] However, in laboratory and commercial contexts, it is widely known by several synonyms. The most common of these is Cryptone .[1][2][4] Understanding this synonymy is critical when reviewing historical literature and sourcing reagents.

Other frequently encountered synonyms include:

-

4-Isopropylcyclohex-2-en-1-one[1]

The compound is registered under CAS Number 500-02-7 .[1][5][6] It has also been reported in various natural sources, including Heracleum dissectum and Zingiber mioga.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical properties is foundational to its effective use in experimental design. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O | [1][3] |

| Molecular Weight | 138.21 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [5][7] |

| Odor | Spicy, woody, minty, herbaceous | [1][7] |

| Boiling Point | 98-100 °C at 10 Torr; ~230–234 °C (estimated at 760 mmHg) | [6][7][8] |

| Density | 0.930 - 0.950 g/cm³ at 25 °C | [1][2][7] |

| Refractive Index | 1.481 - 1.490 at 20 °C | [1][2][7] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [1][7] |

Spectroscopic Data

Identification and purity assessment rely on spectroscopic analysis. Key mass spectrometry fragments observed under electron ionization (GC-MS) include prominent peaks at m/z values of 96, 95, 43, 42, and 67, which correspond to characteristic fragmentation patterns of the molecule.[1]

The Heart of Reactivity: The α,β-Unsaturated Ketone

The synthetic versatility of this compound is derived from its core functional group: a cyclic α,β-unsaturated ketone. This arrangement confers two primary electrophilic sites, enabling a diverse range of chemical transformations.[7]

-

The Carbonyl Carbon (C1): This site behaves as a classic ketone, susceptible to nucleophilic attack by reagents such as organometallics (e.g., Grignard reagents) and reducing agents (e.g., sodium borohydride).

-

The β-Carbon (C3): The conjugation of the double bond with the carbonyl group polarizes the C=C bond, rendering the β-carbon electron-deficient and highly susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles.[7]

This dual reactivity allows for selective functionalization, a cornerstone of complex molecule synthesis. The cyclic structure imposes conformational rigidity, which can be exploited to influence the stereochemical outcome of reactions.[7]

Caption: Dual electrophilic sites in this compound.

Key Synthetic Methodologies

The preparation of this compound can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Methodology 1: Oxidation of 4-Isopropylcyclohexanol

A straightforward approach involves the oxidation of the corresponding secondary alcohol, 4-isopropylcyclohexanol. This is a fundamental transformation in organic chemistry.[7]

Expertise & Experience: The choice of oxidant is critical. For laboratory-scale synthesis where high yield is paramount, chromium-based reagents like pyridinium chlorochromate (PCC) or chromic acid are effective. However, due to their toxicity, greener alternatives are often preferred in industrial settings. A more sustainable approach is the catalytic dehydrogenation using a palladium-on-carbon (Pd/C) catalyst at elevated temperatures, which produces H₂ as the only byproduct.[7]

Protocol: Oxidation using Chromic Acid (Jones Oxidation)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-isopropylcyclohexanol in 100 mL of acetone. Cool the flask in an ice bath to 0-5 °C.

-

Reagent Preparation: Prepare the Jones reagent by carefully dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid, then cautiously diluting with water to a final volume of 100 mL.

-

Reaction: Add the Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 20 °C. The appearance of a persistent orange-brown color indicates the completion of the reaction.

-

Workup: Add isopropanol to quench any excess oxidant until the solution turns green. Decant the acetone solution from the chromium salts.

-

Extraction & Purification: Neutralize the solution with sodium bicarbonate, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Methodology 2: Acid-Catalyzed Dehydration and Isomerization

This method often starts from 4-isopropylcyclohexanol and involves an acid-catalyzed dehydration to form a mixture of cyclohexene isomers, which can then be isomerized to the more stable conjugated system.[7]

Trustworthiness: The self-validating nature of this protocol lies in the thermodynamic driving force. The α,β-unsaturated ketone is the most thermodynamically stable isomer due to conjugation. By allowing the reaction to reach equilibrium under the right conditions, its formation is favored. Continuous removal of water via a Dean-Stark apparatus is essential to drive the initial dehydration equilibrium toward the product.[7]

Sources

- 1. This compound | C9H14O | CID 92780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 500-02-7 [thegoodscentscompany.com]

- 3. plantaedb.com [plantaedb.com]

- 4. 2-Cyclohexen-1-one, 4-(1-methylethyl)- [webbook.nist.gov]

- 5. parchem.com [parchem.com]

- 6. 500-02-7 CAS MSDS (4-isopropylcyclohex-2-en-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-isopropylcyclohex-2-en-1-one CAS#: 500-02-7 [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of the Enone System in 4-Isopropyl-2-cyclohexenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the chemical reactivity of 4-isopropyl-2-cyclohexenone, a versatile cyclic α,β-unsaturated ketone. The presence of both a carbonyl group and a carbon-carbon double bond in conjugation gives rise to a rich and nuanced reactivity profile, making it a valuable building block in organic synthesis.[1] This document will delve into the key reactions of this enone system, including Michael additions, 1,2-additions, and cycloadditions, with a particular focus on the mechanistic principles and stereochemical outcomes influenced by the chiral center at the 4-position.

The Duality of Electrophilic Sites: 1,2- versus 1,4-Addition

The core of this compound's reactivity lies in its two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the alkene (C3).[1] This duality allows for two primary modes of nucleophilic attack:

-

1,2-Addition (Direct Addition): Nucleophilic attack directly at the carbonyl carbon. This pathway is typically faster and thus under kinetic control.[2][3]

-

1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack at the β-carbon, leading to the formation of an enolate intermediate. This pathway often results in the more thermodynamically stable product.[3][4]

The competition between these two pathways is a central theme in the chemistry of α,β-unsaturated carbonyl compounds and is heavily influenced by the nature of the nucleophile, the reaction conditions, and the substrate itself.

Diagram 1: Competing Nucleophilic Addition Pathways

Caption: Competing 1,2- and 1,4-addition pathways for nucleophilic attack on this compound.

Michael Addition: The Power of Soft Nucleophiles

The Michael addition, a classic example of a 1,4-conjugate addition, is a cornerstone of carbon-carbon bond formation.[4] This reaction is particularly effective with "soft" nucleophiles, a concept explained by Hard and Soft Acid and Base (HSAB) theory. The β-carbon of the enone is considered a "soft" electrophilic center, and thus reacts preferentially with soft nucleophiles.[5]

Gilman Reagents (Organocuprates)

Lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, are archetypal soft nucleophiles that selectively deliver an organic group to the β-position of α,β-unsaturated ketones.[6] This contrasts sharply with "harder" organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, which predominantly favor 1,2-addition to the carbonyl carbon.[5][6]

The mechanism of organocuprate addition is thought to involve the formation of a π-complex between the copper reagent and the enone's double bond, which then facilitates the transfer of the alkyl group to the β-carbon.[7]

Table 1: Comparison of Nucleophiles in Addition to Cyclohexenones

| Reagent Type | Predominant Addition Type | Product |

| Organolithium (e.g., CH₃Li) | 1,2-Addition | Allylic Alcohol |

| Grignard (e.g., CH₃MgBr) | Primarily 1,2-Addition | Allylic Alcohol |

| Gilman (e.g., (CH₃)₂CuLi) | 1,4-Addition (Conjugate) | β-Substituted Ketone |

Stereoselectivity in Michael Additions